molecular formula C26H27ClN4O3 B2957617 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea CAS No. 896352-60-6

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Cat. No.: B2957617
CAS No.: 896352-60-6
M. Wt: 478.98
InChI Key: FTDCYRAGTFNCEO-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a complex organic compound that features a combination of various functional groups, including a benzo[d][1,3]dioxole moiety, a phenylpiperazine unit, and a chlorophenylurea structure

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c27-20-7-9-21(10-8-20)29-26(32)28-17-23(19-6-11-24-25(16-19)34-18-33-24)31-14-12-30(13-15-31)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCYRAGTFNCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Phenylpiperazine Unit: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.

    Coupling Reactions: The benzo[d][1,3]dioxole and phenylpiperazine units are then coupled using suitable linkers and conditions.

    Urea Formation: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-3-(4-chlorophenyl)urea
  • 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is unique due to the combination of its functional groups, which may confer specific biological activities not seen in similar compounds. Its structural complexity allows for diverse interactions with biological targets, potentially leading to unique pharmacological profiles.

Biological Activity

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and biological evaluations related to this compound.

Chemical Structure

The molecular formula of the compound is C22H24ClN3O3C_{22}H_{24}ClN_{3}O_{3}, with a molecular weight of approximately 407.89 g/mol. The structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a urea functional group, which are known to influence its biological properties.

Antipsychotic Properties

Research indicates that derivatives of phenylpiperazine, such as the one in this compound, exhibit significant affinity for serotonin receptors (5-HT receptors), which are crucial in the treatment of various psychiatric disorders. A study evaluating similar compounds found that those with phenylpiperazine groups showed moderate to high affinity for 5-HT_1A and 5-HT_2A receptors, suggesting potential antipsychotic effects .

Antidepressant Effects

The compound's structure suggests it may also interact with neurotransmitter systems involved in mood regulation. In vitro studies have shown that related compounds can inhibit the reuptake of serotonin and norepinephrine, indicating potential antidepressant activity .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar urea derivatives have shown promising results. These compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance these effects due to its electron-rich nature .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on compounds with similar structures. The introduction of different substituents on the piperazine ring has been shown to modulate affinity for various receptors significantly. For instance, substituents like fluorine or chlorine on the phenyl ring can enhance receptor binding and biological activity .

Compound5-HT_1A Affinity (Ki)5-HT_2A Affinity (Ki)D_2 Affinity (Ki)
143.1 ± 5.725.3 ± 2.855.2 ± 4.9
226.2 ± 2.781.7 ± 9.519.5 ± 2.2
312.1 ± 1.59.7 ± 1.33.2 ± 0.4

Table: Affinity values for various receptor targets in related compounds.

Toxicological Assessments

Toxicological evaluations indicate that while many derivatives exhibit desirable therapeutic effects, they also present risks at higher concentrations or prolonged exposure periods. Safety profiles have been established through animal studies, which suggest a need for careful dosing in potential therapeutic applications .

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